![molecular formula C11H11F3O2 B3379634 2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 168833-79-2](/img/structure/B3379634.png)

2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid

Übersicht

Beschreibung

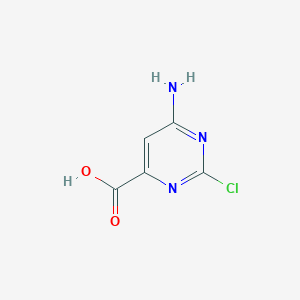

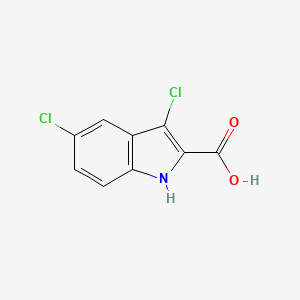

“2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid” is an organic compound with the empirical formula C10H9F3O2 . It has a molecular weight of 218.17 . This compound is a derivative of propanoic acid, with a trifluoromethyl group and a methyl group attached to the carbon chain .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group (CF3) and a methyl group (CH3) attached to a propanoic acid backbone . The trifluoromethyl group is a strong electron-withdrawing group, which can influence the chemical properties of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 218.17 and an empirical formula of C10H9F3O2 . The compound is characterized by the presence of a trifluoromethyl group, which is a strong electron-withdrawing group .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activities : Research on phenolic compounds related to 2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid, isolated from the leaves of Eucommia ulmoides Oliv., showed modest inhibitory activities against LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021).

Analytical Chemistry : A study developed a reverse phase HPLC method for separating stereo isomers of a compound similar to this compound, highlighting its importance in analytical chemistry for stereo isomer separation (Davadra et al., 2011).

Synthesis and Oxidation Reactions : Research into the synthesis of related compounds, such as 1-[3-(Trifluoromethyl)phenyl]-2-propanone, demonstrated the efficacy of certain synthetic pathways and oxidation reactions, indicating the utility of these compounds in synthetic chemistry (Lin-lin, 2009).

Organic Synthesis Applications : The research on Knoevenagel condensations of compounds similar to this compound, and their transformations under various conditions, highlights the broad application of these compounds in organic synthesis (Gajdoš et al., 2006).

Potential Antileukotrienic Agents : The synthesis of compounds structurally related to this compound as potential antileukotrienic drugs demonstrates their potential application in the development of new pharmacological agents (Jampílek et al., 2004).

Material Science : Phloretic acid, a compound closely related to this compound, has been explored as a renewable building block in material science, particularly in the formation of polybenzoxazine, highlighting the potential of these compounds in the development of sustainable materials (Trejo-Machin et al., 2017).

Pharmaceutical Synthesis : The synthesis of compounds like 3-amino-3-(3-pyridyl)propanoate, which share structural similarities with this compound, for use in pharmaceuticals such as RWJ-53308, an orally active platelet fibrinogen receptor antagonist, indicates the role of these compounds in drug development (Zhong et al., 1999).

Wirkmechanismus

Target of Action

The primary targets of 2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid are the Nuclear receptor coactivator 1 and the Peroxisome proliferator-activated receptor alpha . These receptors play a crucial role in regulating gene expression and are involved in various biological processes.

Mode of Action

It is believed to interact with its targets, leading to changes in the regulation of gene expression . This interaction can result in various physiological effects, depending on the specific genes being regulated.

Biochemical Pathways

Given its targets, it is likely involved in pathways related to gene regulation and expression .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.86, which can influence its absorption and distribution .

Result of Action

Given its targets, it is likely to have effects on gene regulation and expression, which can have various downstream effects depending on the specific genes being regulated .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature but gradually decomposes under high temperature or light exposure . Furthermore, its solubility can affect its bioavailability and distribution within the body .

Eigenschaften

IUPAC Name |

2-methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-7(10(15)16)5-8-3-2-4-9(6-8)11(12,13)14/h2-4,6-7H,5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYGEBYOPXXJMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one](/img/structure/B3379568.png)

![[(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B3379591.png)

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B3379637.png)

![4-[(fluorosulfonyl)oxy]-Benzonitrile](/img/structure/B3379650.png)